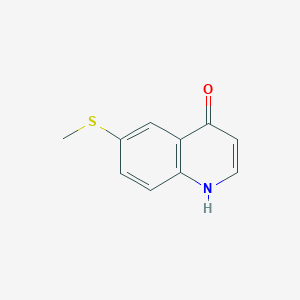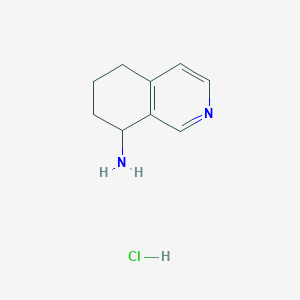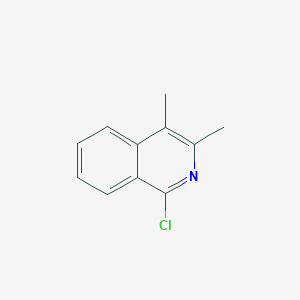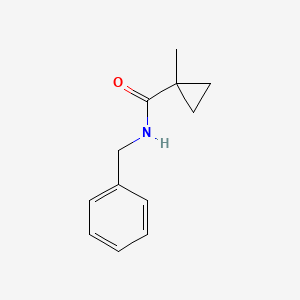
2-(Quinolin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Quinolin-3-il)acetamida es un compuesto que pertenece a la familia de la quinolina, la cual es una clase de compuestos orgánicos aromáticos heterocíclicos. Los derivados de la quinolina son conocidos por su amplia gama de actividades biológicas y se utilizan en diversos campos como la medicina, la agricultura y la ciencia de los materiales. La estructura de la 2-(Quinolin-3-il)acetamida consiste en un anillo de quinolina unido a un grupo acetamida, lo que la convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Quinolin-3-il)acetamida se puede lograr a través de varios métodos. Un enfoque común implica la reacción del ácido quinolina-3-carboxílico con amoníaco o una amina para formar la amida correspondiente. Esta reacción generalmente requiere el uso de un agente deshidratante como cloruro de tionilo o oxicloruro de fósforo para facilitar la formación del enlace amida .
Otro método implica la acilación directa de la quinolina con anhídrido acético en presencia de un catalizador como el cloruro de aluminio. Este método es ventajoso debido a su simplicidad y alto rendimiento .
Métodos de producción industrial
La producción industrial de 2-(Quinolin-3-il)acetamida a menudo implica la síntesis a gran escala utilizando los métodos mencionados anteriormente. La elección del método depende de factores como el costo, la disponibilidad de materias primas y la pureza deseada del producto final. Los reactores de flujo continuo y los sistemas de síntesis automatizados se utilizan comúnmente para optimizar el proceso de producción y garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Quinolin-3-il)acetamida sufre diversas reacciones químicas, entre ellas:
Sustitución: El grupo amida se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales productos formados
Oxidación: Ácido quinolina-3-carboxílico.
Reducción: 2-(Quinolin-3-il)etilamina.
Sustitución: Derivados N-alquilados de 2-(Quinolin-3-il)acetamida.
Aplicaciones Científicas De Investigación
2-(Quinolin-3-il)acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 2-(Quinolin-3-il)acetamida varía según su aplicación. En química medicinal, se sabe que el compuesto interactúa con diversos objetivos moleculares, incluidas enzimas y receptores. Por ejemplo, puede inhibir la actividad de las enzimas topoisomerasas, que son esenciales para la replicación del ADN y la división celular . Esta inhibición puede conducir a la supresión del crecimiento y proliferación de las células cancerosas. Además, el compuesto puede unirse a proteínas microbianas, interrumpiendo su función y provocando efectos antimicrobianos.
Comparación Con Compuestos Similares
La 2-(Quinolin-3-il)acetamida se puede comparar con otros derivados de la quinolina, como:
Ácido quinolina-3-carboxílico: Similar en estructura, pero carece del grupo amida, lo que lo hace menos versátil en ciertas reacciones químicas.
2-(Quinolin-3-il)etilamina: Una forma reducida de 2-(Quinolin-3-il)acetamida, que tiene diferente reactividad y aplicaciones.
Derivados de quinolina N-alquilados: Estos compuestos tienen grupos alquilo adicionales, que pueden mejorar su actividad biológica y solubilidad.
La singularidad de la 2-(Quinolin-3-il)acetamida radica en su combinación del anillo de quinolina y el grupo acetamida, proporcionando un equilibrio de reactividad y estabilidad que es valioso en diversas aplicaciones.
Propiedades
Número CAS |
21863-59-2 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-quinolin-3-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-5-9-3-1-2-4-10(9)13-7-8/h1-5,7H,6H2,(H2,12,14) |
Clave InChI |
YBHVIOULDBGUBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)



![2-Chlorooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B11906784.png)

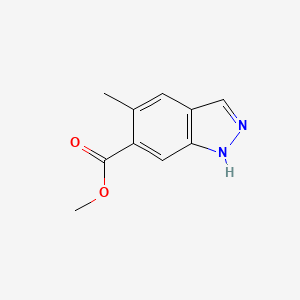
![8-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906795.png)
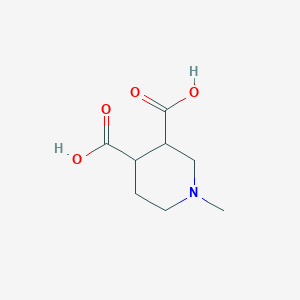
![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)
